molecular formula C20H26N2 B2642649 3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine CAS No. 865075-12-3

3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine

Katalognummer: B2642649
CAS-Nummer: 865075-12-3
Molekulargewicht: 294.442
InChI-Schlüssel: HAGJXFGCXCDPMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-phenylpropyl group and a pyridylmethyl moiety at the 1-position. This structure combines aromatic (phenyl, pyridine) and aliphatic (piperidine, propyl) components, enabling diverse interactions in biological and chemical contexts.

Eigenschaften

IUPAC Name

3-[[4-(3-phenylpropyl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-2-6-18(7-3-1)8-4-9-19-11-14-22(15-12-19)17-20-10-5-13-21-16-20/h1-3,5-7,10,13,16,19H,4,8-9,11-12,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGJXFGCXCDPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2=CC=CC=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce double bonds or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C19H24N2C_{19}H_{24}N_{2} and features both piperidine and pyridine rings, which contribute to its unique pharmacological properties. The structure allows for interactions with various biological targets, making it a valuable compound in drug discovery.

Medicinal Chemistry

3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine is primarily studied for its potential as a pharmacological agent. Its structural characteristics enable it to interact with neurotransmitter receptors, enzymes, and ion channels, which could lead to therapeutic effects in treating neurological disorders such as depression, anxiety, and pain management.

Case Study:
A study explored the compound's effects on opioid receptors, revealing its potential as a modulator for pain relief without the addictive properties associated with traditional opioids .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules that are essential in pharmaceuticals and agrochemicals.

Synthesis Pathways:

  • Formation of the Piperidine Ring: Achieved through hydrogenation or cyclization of pyridine derivatives.
  • Attachment of the Phenyl-Propyl Group: Conducted via alkylation under basic conditions.
  • Pyridine Ring Formation: Involves coupling with palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Data Table: Synthesis Steps

StepReaction TypeConditions
1HydrogenationCatalytic hydrogenation of pyridine derivatives
2AlkylationAlkylation with phenyl-propyl halide under basic conditions
3CouplingPalladium-catalyzed cross-coupling

Biological Research

Researchers utilize this compound to investigate its biological effects, including interactions with various enzymes and receptors. Its unique structure allows for specific binding properties that can be exploited in pharmacological studies.

Mechanism of Action:
The compound's mechanism involves modulation of neurotransmitter activity by binding to specific receptors, influencing physiological responses associated with mood regulation and pain perception.

Case Study:
In vivo studies demonstrated that compounds similar to this compound exhibited anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses .

Wirkmechanismus

The mechanism of action of 3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

PF-3654746 (1-{3-[4-(Piperidin-1-ylmethyl)phenoxy]propyl}piperidine)

  • Structure: Contains two piperidine rings linked via a phenoxypropyl chain, with one piperidine substituted by a pyridylmethyl group.
  • Synthesis : Prepared via nucleophilic substitution reactions involving piperidine derivatives and brominated intermediates under reflux conditions .
  • Key Differences: The absence of a phenylpropyl group and the presence of a phenoxy linker distinguish it from the target compound.

4-(3-Phenylpropyl)pyridine

  • Structure : A pyridine ring directly substituted with a 3-phenylpropyl chain.
  • Physicochemical Properties : Yellow to brown liquid; lacks the piperidinylmethyl group, reducing steric hindrance and altering solubility .
  • Synthetic Relevance : Serves as a precursor for piperidine-containing analogs via alkylation or coupling reactions .

Tert-Butyl (2-(1-(Piperidin-1-ylmethyl)-1H-Indol-3-yl)Ethyl)Carbamate (Compound 15)

  • Structure : Piperidinylmethyl group attached to an indole ring, with a carbamate-protected ethyl chain.
  • Synthesis : Achieved via alkylation of indole derivatives with piperidine-containing reagents, yielding 37–55% isolated yields .
  • Comparison : The indole core and carbamate group differentiate its reactivity and biological targeting compared to the pyridine-based target compound.

Physicochemical and Spectral Data

Compound Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
This compound Not reported Not reported δ 1.21–1.25 (m, CH₂), 2.5–3.0 (m, piperidine CH₂)
PF-3654746 Not reported Not reported δ 1.68–1.75 (m, CH₂), 3.5–3.7 (m, piperidine CH₂N)
Compound 23 () 96–98 41 δ 1.42 (m, CH₂), 7.2–7.4 (aromatic protons)
4-(3-Phenylpropyl)pyridine Not reported Not reported Liquid at RT; δ 2.6 (t, CH₂), 7.3–8.5 (pyridine)

PF-3654746 (H₃ Receptor Antagonist)

  • Activity : Exhibits high affinity for histamine H₃ receptors (Ki = 2.3 nM), with prolonged receptor occupancy due to its lipophilic piperidine groups .
  • Comparison : The target compound’s phenylpropyl and pyridine groups may enhance σ-1 receptor interactions, though direct data are lacking.

Lafutidine Derivatives ()

  • Activity : Antiulcer agents targeting histamine H₂ receptors.
  • Synthetic Pathway : Similar intermediates (e.g., brominated pyridines) are used, suggesting shared synthetic strategies with the target compound .

Biologische Aktivität

3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine, with the CAS number 865075-12-3, is a chemical compound that combines structural elements of piperidine and pyridine. Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2, and its structure features a piperidine ring substituted with a phenyl-propyl group and a pyridine moiety. This arrangement allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, enzymes, and ion channels. The presence of both piperidine and pyridine rings may enhance its binding affinity to these targets, modulating their activity and leading to various physiological effects.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For example, some related compounds have shown effectiveness against HIV-1 and other viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) . The antiviral activity is often linked to structural modifications that enhance receptor binding or inhibit viral replication.

Antibacterial and Antifungal Activity

Studies have demonstrated that certain piperidine derivatives possess antibacterial and antifungal properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains and fungi, showing moderate to significant activity .

Neuropharmacological Effects

Given its structural similarity to known neuropharmacological agents, this compound may influence neurotransmitter systems. Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter levels .

Study on Antiviral Properties

A study involving the synthesis of several piperidine derivatives found that certain modifications led to enhanced antiviral activity against HIV-1. The research highlighted the importance of structural features in determining biological efficacy .

Neuropharmacological Assessment

Another study focused on the neuropharmacological potential of piperidine derivatives, demonstrating their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition is crucial for developing treatments for Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(3-Phenylpropyl)pyridineC16H19NAntiviral, Antibacterial
1-Phenyl-3-(4-pyridyl)propaneC17H20NNeuropharmacological effects
3-PhenylpiperidineC16H19NAntiviral, Antifungal

The comparison highlights the unique positioning of this compound within a broader class of piperidine derivatives, suggesting distinct pharmacological properties due to its dual ring structure.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine, and how can reaction conditions be tailored to improve yield?

Synthesis of this compound typically involves multi-step alkylation and coupling reactions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred for nucleophilic substitution steps to stabilize intermediates .
  • Catalysts and bases : K2_2CO3_3 or NaOH are used to deprotonate amines, while Pd-based catalysts may facilitate coupling reactions in analogous piperidine derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound from byproducts .

Q. How can researchers validate the structural integrity and purity of this compound?

Analytical characterization should combine:

  • Spectroscopic techniques :
    • 1^1H/13^13C NMR : Confirm substitution patterns on piperidine and pyridine rings (e.g., methylene bridge at δ ~3.5–4.5 ppm) .
    • HRMS : Verify molecular weight (e.g., calculated for C20_{20}H24_{24}N2_2: 292.41 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
    Challenges include distinguishing regioisomers; 2D NMR (e.g., NOESY) or X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should conflicting data be interpreted?

  • Target selection : Prioritize assays based on structural analogs (e.g., piperidine derivatives with CNS activity). For example:
    • CYP450 inhibition : Use human liver microsomes to assess drug-drug interaction risks .
    • Receptor binding : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to the compound’s similarity to psychoactive agents .
  • Data contradictions : Discrepancies in IC50_{50} values across models may arise from assay conditions (e.g., pH, co-solvents). Normalize data using positive controls (e.g., ketoconazole for CYP3A4 inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

  • Key modifications :
    • Piperidine substitution : Replace the phenylpropyl group with heteroaromatic moieties (e.g., thiophene) to modulate lipophilicity and BBB penetration .
    • Pyridine position : Compare 3-pyridinyl vs. 4-pyridinyl analogs to assess steric effects on receptor binding .
  • Methodology :
    • Molecular docking : Use AutoDock Vina to predict binding poses against targets (e.g., σ-1 receptors) .
    • Pharmacokinetic profiling : Measure logP (target ~2–3) to balance solubility and membrane permeability .

Q. What strategies improve the solubility and formulation stability of this compound in preclinical studies?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (test via shake-flask method) .
  • Excipients : Use cyclodextrins or PEG 400 in parenteral formulations to prevent aggregation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the methylene bridge) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE requirements : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCOOH or HCl) .
  • Waste disposal : Neutralize acidic/basic residues before incineration to comply with EPA guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.